![molecular formula C13H9ClN2S B1614744 Benzothiazol-2-yl-(4-chloro-phenyl)-amine CAS No. 6276-78-4](/img/structure/B1614744.png)
Benzothiazol-2-yl-(4-chloro-phenyl)-amine
Overview
Description
“Benzothiazol-2-yl-(4-chloro-phenyl)-amine” is a chemical compound with the linear formula C15H11ClN2OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been studied extensively. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another method involves a simple, green, and efficient synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The molecular structure of “Benzothiazol-2-yl-(4-chloro-phenyl)-amine” is characterized by a benzothiazole ring attached to a 4-chlorophenyl group via an amine linkage .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For example, they can be synthesized from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system . Another reaction involves the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis
“Benzothiazol-2-yl-(4-chloro-phenyl)-amine” has a molecular weight of 302.785 g/mol . Other physical and chemical properties are not available in the search results.Scientific Research Applications
Antibacterial Activity
Benzothiazole derivatives have been synthesized and evaluated for their antibacterial properties. The compound’s structure allows for the creation of various derivatives that can be tested against both Gram-positive and Gram-negative bacteria. For instance, derivatives linked to 1,2,3-triazoles have shown moderate to good activity against bacterial strains such as S. aureus, B. subtilis, E. coli, and K. pneumoniae .
Antimicrobial Properties
The antimicrobial activity of benzothiazole compounds extends beyond just antibacterial properties. They have been found to possess significant inhibitory activity against the growth of various bacterial strains. This makes them potential candidates for the development of new antimicrobial agents .
Cancer Research
Benzothiazole derivatives have been explored for their potential use in cancer research. Some compounds have been synthesized and evaluated for cytotoxicity against cancer cell lines, such as the breast cancer cell line MCF-7. This research could lead to the development of new therapeutic agents for treating cancer .
Drug Synthesis
The benzothiazole moiety is a key component in the synthesis of various drugs. It has been incorporated into the structure of several marketed drugs, demonstrating its importance in medicinal chemistry. Drugs such as Riluzole and Pramipexole contain benzothiazole rings, highlighting the compound’s versatility in drug design .
Agricultural Applications
Benzothiazole derivatives have also found applications in agriculture. The triazole nucleus, to which benzothiazole can be linked, is important for the development of compounds used in agriculture. These derivatives can serve as antifungal, antiparasitic, and anti-malarial agents, contributing to the protection of crops and livestock .
Bioactive Molecule Design
The benzothiazole scaffold is pervasive in vital bioactive molecules. Its derivatives have been shown to exhibit a variety of biological properties, including antioxidant, anti-inflammatory, and analgesic effects. This makes benzothiazole a valuable moiety for designing new broad-spectrum pharmacophores .
Safety and Hazards
properties
IUPAC Name |
N-(4-chlorophenyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQQXSUIQRSKIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284028 | |
Record name | Benzothiazol-2-yl-(4-chloro-phenyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazol-2-yl-(4-chloro-phenyl)-amine | |
CAS RN |
6276-78-4 | |
Record name | NSC34955 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazol-2-yl-(4-chloro-phenyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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